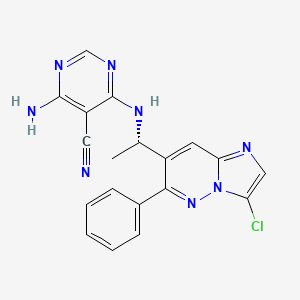
Amdizalisib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amdizalisib involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves:
Batch processing: Large-scale reactors are used to carry out the synthesis under controlled conditions.
Quality control: Rigorous testing is conducted at various stages to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Amdizalisib undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s properties.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under various conditions (e.g., acidic or basic environments).
Major Products Formed: The primary products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity.
Scientific Research Applications
Amdizalisib has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study PI3Kδ signaling pathways and their role in cellular processes.
Biology: Helps in understanding the mechanisms of B-cell development and function.
Industry: Potential applications in the development of targeted therapies for cancer treatment.
Mechanism of Action
Amdizalisib exerts its effects by selectively inhibiting the PI3Kδ isoform, which plays a crucial role in B-cell receptor signaling. This inhibition leads to:
Reduced B-cell proliferation: By blocking the signaling pathways that promote cell growth.
Induction of apoptosis: Triggering programmed cell death in malignant B cells.
Modulation of immune responses: Affecting the activity of various immune cells involved in the tumor microenvironment
Comparison with Similar Compounds
Idelalisib: Another PI3Kδ inhibitor used in the treatment of certain lymphomas.
Duvelisib: Targets both PI3Kδ and PI3Kγ isoforms, used for similar indications.
Copanlisib: Inhibits multiple PI3K isoforms, including PI3Kα and PI3Kδ.
Uniqueness of Amdizalisib: this compound stands out due to its high selectivity for the PI3Kδ isoform, which minimizes off-target effects and enhances its therapeutic potential. Its favorable pharmacokinetic properties, such as good oral absorption and low clearance, further contribute to its effectiveness and safety profile .
Properties
CAS No. |
1894229-03-8 |
|---|---|
Molecular Formula |
C19H15ClN8 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |
InChI Key |
WKDBRCUUDXLTIM-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Canonical SMILES |
CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


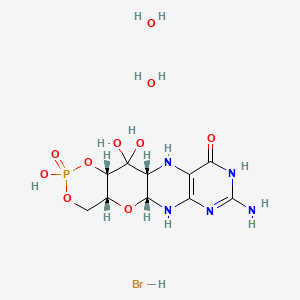
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-3-yl)ethyl]-4-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}-1H-pyrrole-2-carboxamide](/img/structure/B10823750.png)
![diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate](/img/structure/B10823757.png)
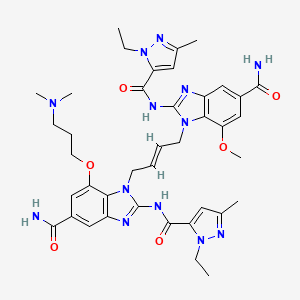
![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3-amino-3-oxopropyl)-cyanoamino]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10823767.png)
![(2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823776.png)
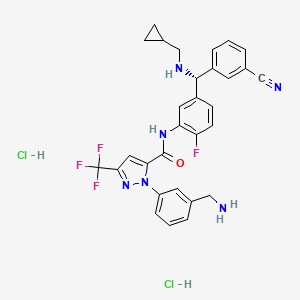
![(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)
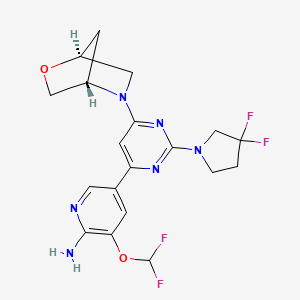

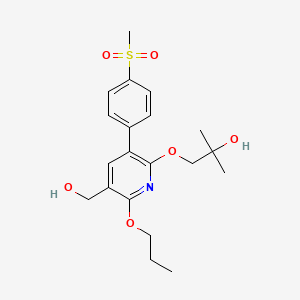
![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)


